3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid
Overview
Description
“3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is a compound involved in the regulation of GATA3 DNA binding activity in Th2 cells .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO2S/c1-7-3-4-8(2)12(7)9-5-6-15-10(9)11(13)14/h3-6H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 221.28 . It is a solid .Scientific Research Applications
Occurrence and Fate in Aquatic Environments
Parabens, which are structurally related to benzoic acid derivatives, have been extensively reviewed for their presence in water bodies, indicating their ubiquitous nature due to the widespread use in consumer products. These compounds are known to be relatively well eliminated from wastewater but persist at low concentrations in effluents and can be found in surface water and sediments. Their occurrence raises questions about the environmental impact and necessitates further research on their fate and behavior in aquatic environments (Haman et al., 2015).
Pharmacological Activities
Research into gallic acid, a natural phenolic compound, highlights its anti-inflammatory properties and potential as a treatment for inflammation-related diseases. Studies on its pharmacokinetics, toxicity, and mechanisms of action suggest that it could serve as a candidate for therapeutic applications, indicating a similar potential for research into related benzoic acid derivatives for pharmaceutical use (Bai et al., 2020).
Synthesis and Chemical Impurities
The synthesis of pharmaceutical impurities, such as those related to proton pump inhibitors like omeprazole, involves complex organic reactions where compounds similar to "3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid" could play a role as intermediates or reactants. Such studies are crucial for understanding the formation of impurities and optimizing pharmaceutical synthesis processes (Saini et al., 2019).
Environmental and Health Risks of Organic Pollutants
The enzymatic treatment of organic pollutants using redox mediators showcases an application area where related compounds could act as substrates or mediators. This approach is gaining interest for its potential in the remediation of recalcitrant compounds in wastewater, indicating a broader application of benzoic acid derivatives in environmental sciences (Husain & Husain, 2007).
Safety And Hazards
properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)12-8-11(14(16)17)6-7-13(12)18-3/h4-8H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAHKNCENUBZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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